methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a phenylpropanoyl group, and an amino benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzoate core: This can be achieved through the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the phenylpropanoyl group: This step involves the acylation of the amino group with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoic acid.
Reduction: Products may include 4,5-dimethoxy-2-[(3-phenylpropanol)amino]benzoate.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4,5-dimethoxy-2-[(3-phenylthio)propanoyl]amino]benzoate
- Methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoic acid
Uniqueness
Methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy groups, phenylpropanoyl moiety, and amino benzoate core make it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(3-phenylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-11-14(19(22)25-3)15(12-17(16)24-2)20-18(21)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLAOJXGBROUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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